molecular formula C17H20O4 B15247546 Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate CAS No. 2177266-77-0

Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate

Cat. No.: B15247546
CAS No.: 2177266-77-0
M. Wt: 288.34 g/mol
InChI Key: ZWAUPLNSQLNVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate is a complex organic compound with a unique structure that combines elements of chroman and cyclopentanecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate typically involves a multi-step process. One common method is the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions . This method is practical and convenient, allowing for the efficient production of ester-containing chroman-4-ones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of various materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl1-(4-oxochroman-7-yl)cyclopentanecarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2177266-77-0

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 1-(4-oxo-2,3-dihydrochromen-7-yl)cyclopentane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-2-20-16(19)17(8-3-4-9-17)12-5-6-13-14(18)7-10-21-15(13)11-12/h5-6,11H,2-4,7-10H2,1H3

InChI Key

ZWAUPLNSQLNVFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C2=CC3=C(C=C2)C(=O)CCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.